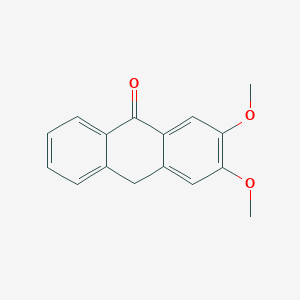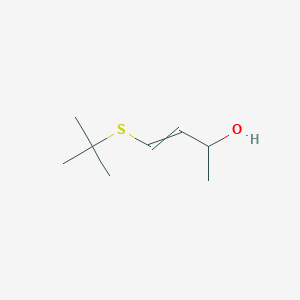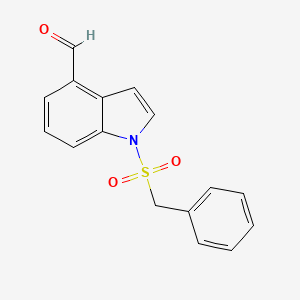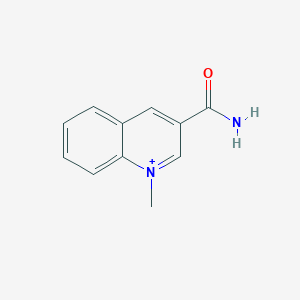
9(10H)-Anthracenone, 2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
Applications De Recherche Scientifique
9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.
3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.
Uniqueness
9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
87567-79-1 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)





